Cas no 1314-13-2 (ZINC oxide)
ZINC oxide 化学的及び物理的性質
名前と識別子
-
- Zinc oxide
- ZNO
- zincoxideheavy
- c.i. pigment white 4
- flowers of zinc
- zinc white
- zinc oxide,edible
- active zinc oxide
- zinkoxyd aktiv
- zinci oxidum
- activox
- activox b
- actox14
- zine oxide
- zine white
- actox16
- actox216
- ai3-00277
- akro-zincbar85
- akro-zincbar90
- amalox
- azo22
- azo-33
- azo-55
- azo-55tt
- azo-66
- azo-66tt
- Zinc oxide substrate
- Zinc oxide doped with silver
- Nano-sized zinc oxide
- Zinc Oxide Nanoparticle, 20nm
- Zinc oxide nanopowder
- Zinc dihydroxide
- ZINC HYDROXIDE
- Zinc oxide, ACS reagent
- Znic
- nano zinc oxide
- oxozinc
- Permanent White
- Snow white
- Chinese White
- Emanay zinc oxide
- Felling zinc oxide
- Zinc oxide (ZnO)
- Zincum Oxydatum
- Zinci Oxydum
- Zincoid
- Outmine
- Zincite
- Supertah
- Azodox
- Ozide
- Ozlo
- Zinc monoxide
- Zinci Oxicum
- oxyde de zinc
- Flores de zinci
- Hubbuck's White
- Blanc de Zinc
- Unichem ZO
- Vandem VOC
- Vandem VAC
- Vandem VPC
- Green seal-8
- Philosopher's wool
- White seal-7
- K-Zinc
- Protox type 169
- Protox type 166
- Powder base 900
- Protox
- Zinc oxide, p.a., 99.0%
- Protox 169
- CCRIS 1309
- Zinc gelatin
- Zinc oxide, United States Pharmacopeia (USP) Reference Standard
- AKOS015904168
- Europium Doped Zinc Oxide Dispersion
- Lassar Paste
- Zinc oxide, sintered tablets
- Zinc oxide, JIS special grade, >=99.0%
- Zinc Oxide Nanopowder Dispersion
- Zinc oxide, analytical standard
- Zinc oxide [USAN]
- Zinc oxide (TN)
- Kadox 15
- Nogenol
- Zinc oxide, SAJ first grade, >=99.0%
- Zinc oxide, 99.999% trace metals basis
- MFCD00011300
- Azodox-55TT
- Zinc Oxide Nanowire
- EPA Pesticide Chemical Code 088502
- Electox 2500
- Leaded zinc oxide
- Zinc oxide, nanopowder, <50 nm particle size (BET), >97%
- Zinc Oxide Powder, 99.9% Nano
- Zinc oxide, 99.99% trace metals basis
- Caswell No. 920
- Zinc oxide, LR, >=99%
- Electrox 2500
- Zinc oxide,99.99%
- FT-0640838
- 1314-13-2
- Protox 168
- UNII-SOI2LOH54Z
- Zinc Oxide Powder
- Zinc oxide, 30nm,20 wt.% isopropanol
- Zinc Oxide Nanodispersion Type B-Anionic (70nm)
- C-Weiss 8
- Zinc oxide, heavy
- Yttrium Doped Zinc Oxide Dispersion
- Zinc Oxide Dispersion Wood Coating
- Zine Oxide ,(S)
- ZnO Quantum Dots
- Zinc oxide sputtering target, 50.8mm (2.0in) dia x 3.18mm (0.125in) thick
- Zinc oxide substrate, 10x10x0.5mm, polished one side, 0001 orientation
- Azo 22
- ZN-0401 E 3/16''
- Azodox-55
- 174846-84-5
- Zinc oxide sputtering target, 50.8mm (2.0in) dia x 6.35mm (0.250in) thick
- Zinc oxide [USAN:USP:JAN]
- Zinc oxide [USP:JAN]
- Zinc oxide, nanowires, diam. x L 300 nm x 4-5 mum
- No-Genol
- FT-0645092
- CS-0179846
- EINECS 215-222-5
- Zinc Oxide Slurry
- Protox 166
- 8051-03-4
- Zinc oxide, Nanotek?
- Lassars Paste
- Akro-zinc bar 90
- Desitin
- RVPaque
- Zinc oxide, sputtering target, diam. x thickness 3.00 in. x 0.125 in., 99.99% trace metals basis
- Zinc Oxide Nanodispersion Type A-Nonionic (70nm)
- Zinc oxide, NanoArc ZN-0605
- Zinc oxide, ACS reagent, >=99.0%
- Zinc Oxide Quantum Dots
- Zinc Oxide Dispersion
- Zinc oxide, tested according to Ph.Eur.
- Cynku tlenek [Polish]
- Aluminium Doped ZnO Dispersion
- C-Weiss 8 [German]
- Zinc Oxide Nanodispersion Type C-Cationic (70nm)
- Q190077
- Zinc oxide, Puratronic
- Zinc oxide, ReagentPlus(R), powder, <5 mum particle size, 99.9%
- A&D Medicated Ointment
- Zinc Oxide Nanowires
- Azo-77TT
- D01170
- Zinc oxide, nanowires, diam. x L 90 nm x 1 mum
- DB09321
- AZO Powder / AZO MicroPowder / ZnO Doped with Metal Aluminum
- FT-0631786
- 20 wt% Zinc Oxide in water, 20 wt% (ZnO) (pale yellow powder), >99% Nano
- Antimony Tin Dioxide (ATO) Sputtering Targets
- EC 215-222-5
- Zinc oxide, USP, 99-100.5%
- Akro-zinc bar 85
- Zinc oxide, nanopowder, <100 nm particle size
- Zinc Oxide Nanopowder (Type I)
- J-005999
- HSDB 5024
- Zinc oxide (JP17/USP)
- Zinc Oxide Nanopowder (Type II)
- Zinc oxide, nanowires, diam. x L 50 nm x 300 nm
- Zinc oxide, puriss. p.a., ACS reagent, >=99.0% (KT)
- zincum oxidatum
- Zinc oxide substrate, 10x10x0.5mm, polished two sides, 0001 orientation
- Red Seal 9
- Zinc oxide, NanoTek Z1102PMA, 50% in 1,2-propanediol monomethyl ether acetate, colloidal dispersion
- XLOMVQKBTHCTTD-UHFFFAOYSA-N
- Azo-77
- Nano zinc oxide ZnO powder
- S-80
- nanoparticles, inverted exclamation markU50 nm particle size ,40 wt. % in H2O
- Granular zinc oxide
- Zinc oxide (JP18/USP)
- Zinc oxide nanopowder (200 nm)
- FZ32039
- Zinc oxide nanopowder (10-30 nm)
- Zinc oxide powder (200-800 nm)
- Zinc oxide nanopowder (treated with silane coupling agents) (10-30 nm)
- Zinc oxide nanopowder (2% Alumina doped) (40 nm)
- ZINC oxide
-
- MDL: MFCD00011300
- インチ: 1S/O.Zn
- InChIKey: XLOMVQKBTHCTTD-UHFFFAOYSA-N
- ほほえんだ: [Zn]=O
計算された属性
- せいみつぶんしりょう: 79.92410
- どういたいしつりょう: 79.924061
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 2
- 回転可能化学結合数: 0
- 複雑さ: 2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: 白色または薄い黄色の六角形結晶または粉末。無味、無毒、繊細。
- 密度みつど: 1.7 g/mL±0.1 g/mL at 25 °C
- ゆうかいてん: 1975ºC
- ふってん: 1949.9°C (estimate)
- フラッシュポイント: 華氏温度:80.6°f
摂氏度:27°c - 屈折率: 2.008~2.029
- PH値: 7 (50g/l, H2O, 20℃)(slurry)
- ようかいど: 0.0016g/l insoluble
- すいようせい: 1.6MG/L(29ºC)
- あんていせい: Stable. Incompatible with magnesium, strong acids.
- PSA: 17.07000
- LogP: -0.12130
- かんど: 水分を吸収しやすい
- ようかいせい: 水、エタノール、酸、水酸化ナトリウム水溶液、塩化アンモニウムには不溶である。
- マーカー: 14,10147
- 濃度: 40 wt. % in butyl acetate
- じょうきあつ: No data available
ZINC oxide セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H410
- 警告文: P273,P501
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 50/53
- セキュリティの説明: S60-S61-S7/9
- RTECS番号:ZH4810000
-
危険物標識:
- 危険レベル:9
- 包装グループ:III
- TSCA:Yes
- 包装等級:III
- リスク用語:R50/53
- セキュリティ用語:S60;S61
- 包装カテゴリ:III
- ちょぞうじょうけん:存放在密闭容器内。存放在阴凉,干燥,通风良好的地方,远离不相容的物质。
ZINC oxide 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z820827-2.5kg |
Zinc oxide |
1314-13-2 | 50nm,40 wt. % in H2O | 2.5kg |
936.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G915323-2.5kg |
Granular zinc oxide |
1314-13-2 | 12-16 | 2.5kg |
270.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 677450-5G |
ZINC oxide |
1314-13-2 | >97% | 5g |
¥746.06 | 2023-12-10 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0310540223- 500g |
ZINC oxide |
1314-13-2 | 99% | 500g |
¥ 40.0 | 2021-05-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PU243-500g |
ZINC oxide |
1314-13-2 | 99% | 500g |
¥61.0 | 2022-07-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 14439-100G |
ZINC oxide |
1314-13-2 | 99-100.5% | 100g |
¥375.01 | 2023-12-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 14439-1KG |
ZINC oxide |
1314-13-2 | 99-100.5% | 1kg |
¥1547.26 | 2024-12-25 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 14439-6X1KG |
ZINC oxide |
1314-13-2 | 99-100.5% | 6x1kg |
¥7104.63 | 2024-12-25 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 205532-100G |
ZINC oxide |
1314-13-2 | 99.9% | 100g |
¥549.2 | 2025-01-16 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 205532-1KG |
ZINC oxide |
1314-13-2 | 99.9% | 1kg |
¥713.62 | 2025-01-16 |
ZINC oxide サプライヤー
ZINC oxide 関連文献
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
ZINC oxideに関する追加情報
Zinc Oxide in Biomedical Applications: Current Research and Future Trends
Zinc oxide (ZnO) has emerged as a versatile material in the biomedical field due to its unique physicochemical properties. Recent studies, including those referencing the compound 1314-13-2 (CAS number for ZnO), highlight its antimicrobial, anti-inflammatory, and wound-healing capabilities. Researchers are particularly interested in ZnO nanoparticles for targeted drug delivery systems, where their high surface area and biocompatibility enhance therapeutic efficacy. A 2023 study published in the Journal of Nanobiotechnology demonstrated ZnO's potential in cancer therapy, showing selective toxicity to tumor cells while sparing healthy tissues. The material's ability to generate reactive oxygen species (ROS) under light exposure also makes it a candidate for photodynamic therapy. As demand for non-antibiotic antimicrobial solutions grows, ZnO's role in combating multidrug-resistant pathogens remains a key focus area.
1314-13-2 and Zinc Oxide in Dermatology: Skin Protection and Treatment
The dermatological applications of 1314-13-2 (ZnO) have expanded significantly, particularly in sun protection and eczema management. As a physical UV filter, micronized ZnO in sunscreens provides broad-spectrum protection without the hormonal disruption concerns associated with chemical filters. Clinical trials have shown ZnO-based formulations to reduce skin inflammation by 40-60% in patients with atopic dermatitis, as reported in the 2022 Dermatologic Therapy journal. The compound's wound-healing properties are attributed to its ability to stimulate collagen synthesis and epithelialization. Emerging research explores ZnO's potential in transdermal drug delivery, where its nanoforms enhance penetration of active ingredients while maintaining skin barrier function. Consumers increasingly seek ZnO products with improved cosmetic elegance, driving innovation in particle dispersion technologies.
Zinc Oxide Nanoparticles (1314-13-2) in Antiviral Research
Post-pandemic research has intensified around 1314-13-2-derived nanoparticles for antiviral applications. Studies indicate ZnO nanostructures can inhibit viral entry and replication through multiple mechanisms: membrane disruption, ROS generation, and interference with viral protein synthesis. A 2023 ACS Nano publication revealed ZnO nanopyramids reduced SARS-CoV-2 infectivity by 89% in vitro. The material's ability to maintain activity against mutated strains makes it particularly valuable. Researchers are developing ZnO composite masks and surface coatings that retain antiviral properties for >30 washes. Challenges remain in optimizing particle size and surface chemistry for maximum efficacy while minimizing cellular toxicity. This research direction addresses global demand for broad-spectrum antimicrobial solutions in public health infrastructure.
Biodegradability and Safety of 1314-13-2 Zinc Oxide in Medical Implants
The biodegradable nature of ZnO (1314-13-2) has sparked interest in temporary medical implants. When incorporated into polymer matrices, ZnO enhances mechanical strength while gradually dissolving to release therapeutic zinc ions. Recent FDA-cleared bone fixation devices utilize this technology to promote osteogenesis while reducing secondary removal surgeries. Safety evaluations show well-dispersed ZnO particles below 50nm exhibit excellent biocompatibility, with excretion primarily through renal clearance. The 2021 Materials Today Bio study documented complete degradation of ZnO-reinforced sutures within 8-12 weeks, with no residual inflammation. Ongoing research focuses on controlling degradation rates through surface modifications and composite designs, particularly for cardiovascular stents and neural interfaces where controlled zinc release modulates healing processes.
Future Directions: 1314-13-2 Zinc Oxide in Personalized Medicine
Advancements in ZnO functionalization (1314-13-2) are enabling precision medicine applications. Researchers now engineer ZnO surfaces with molecular imprints for specific biomarker detection, creating diagnostic platforms for early disease screening. A breakthrough 2023 Nature Biomedical Engineering study demonstrated ZnO quantum dots that change fluorescence upon binding with cancer exosomes, achieving 94% detection accuracy. In therapeutics, pH-responsive ZnO carriers are being developed to release drugs selectively in tumor microenvironments. The integration of ZnO biosensors with wearable technology also progresses, with prototypes continuously monitoring wound pH and infection status. These innovations align with healthcare's shift toward predictive and personalized approaches, positioning ZnO as a multifaceted tool in next-generation medical solutions.
1314-13-2 (ZINC oxide) 関連製品
- 174846-84-5(ZINC oxide)
- 60131-08-0(ZINC(1+), OXO-)
- 8051-03-4(Zinc oxide)
- 55204-38-1(Zinc oxide hydrate)
- 78590-82-6(No-genol (9CI))
- 20431-17-8(Zincite (ZnO))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)